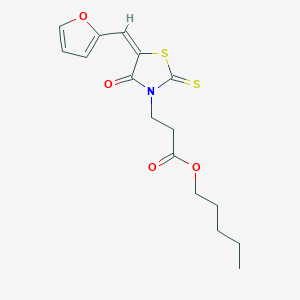
(E)-pentyl 3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-pentyl 3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate is a complex organic compound featuring a furan ring, a thioxothiazolidinone core, and a pentyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as furan-2-carbaldehyde, thiosemicarbazide, and pentyl bromoacetate.
Step 1 Formation of Thioxothiazolidinone Core: Thiosemicarbazide reacts with furan-2-carbaldehyde under acidic conditions to form the thioxothiazolidinone core. This reaction involves cyclization and condensation steps.
Step 2 Esterification: The thioxothiazolidinone intermediate is then esterified with pentyl bromoacetate in the presence of a base such as potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of furan epoxides or other oxidized derivatives.
Reduction: The compound can be reduced at various sites, including the furan ring and the thioxothiazolidinone core, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the pentyl group can be replaced by other alkyl or aryl groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides, bases like potassium carbonate.
Major Products
Oxidation: Furan epoxides, hydroxylated derivatives.
Reduction: Reduced thioxothiazolidinone derivatives.
Substitution: Various alkyl or aryl esters.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions, enhancing the selectivity and efficiency of catalytic processes.
Material Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific electronic or optical properties.
Biology
Antimicrobial Activity: Studies have shown that derivatives of thioxothiazolidinone exhibit significant antimicrobial properties, making this compound a potential candidate for the development of new antibiotics.
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, which could be useful in the treatment of diseases where enzyme inhibition is a therapeutic strategy.
Medicine
Drug Development: Due to its complex structure, the compound can serve as a lead molecule for the development of new drugs targeting various diseases, including cancer and infectious diseases.
Industry
Agriculture: The compound can be used in the development of new agrochemicals, including pesticides and herbicides, due to its potential biological activity.
Mechanism of Action
The mechanism of action of (E)-pentyl 3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and thioxothiazolidinone core can interact with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can disrupt biological pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds share the thiazolidinone core and are known for their antidiabetic properties.
Furan Derivatives: Compounds with furan rings are widely studied for their biological activities and material properties.
Thiosemicarbazones: These compounds are known for their antimicrobial and anticancer activities.
Uniqueness
(E)-pentyl 3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate is unique due to the combination of its structural features, which confer a wide range of chemical reactivity and biological activity. The presence of both a furan ring and a thioxothiazolidinone core in a single molecule allows for diverse applications in various fields, making it a versatile compound for scientific research and industrial applications.
Properties
IUPAC Name |
pentyl 3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4S2/c1-2-3-4-9-21-14(18)7-8-17-15(19)13(23-16(17)22)11-12-6-5-10-20-12/h5-6,10-11H,2-4,7-9H2,1H3/b13-11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUENDAUSYDSUQP-ACCUITESSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)CCN1C(=O)C(=CC2=CC=CO2)SC1=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCOC(=O)CCN1C(=O)/C(=C\C2=CC=CO2)/SC1=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Fluoro-3-[4-hydroxy-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazol-5-yl]indol-2-one](/img/structure/B363175.png)
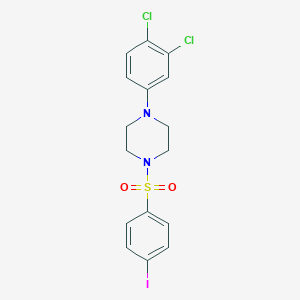
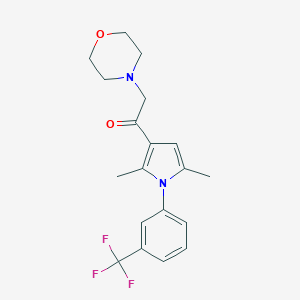

![4-[(3-Ethoxycarbonyl-6-methoxyquinolin-4-yl)amino]butanoic acid](/img/structure/B363225.png)

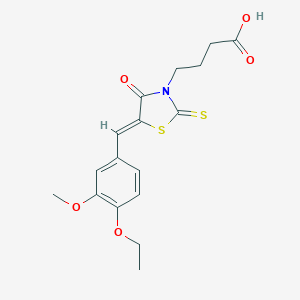
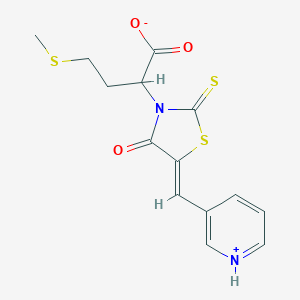
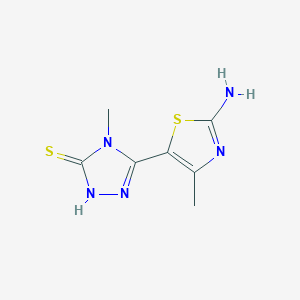
![ethyl 2-[[2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B363260.png)
![4-[(4-Methyl-thiazol-2-ylhydrazono)-methyl]-benzoic acid](/img/structure/B363263.png)
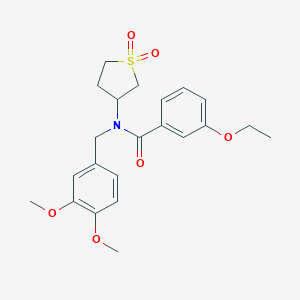
![5-(3,4-diethoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B363270.png)
![2-(2-chlorophenoxy)-N-[(3-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)acetamide](/img/structure/B363271.png)
